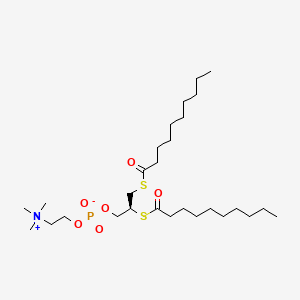
Thio PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thio PC, also known as this compound, is a useful research compound. Its molecular formula is C28H56NO6PS2 and its molecular weight is 597.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Giant Unilamellar Vesicles (GUVs)
Thio PC can be utilized to form giant unilamellar vesicles, which serve as model systems for studying cellular processes. The unique stability of this compound against enzymatic hydrolysis allows for controlled experiments in cell-free expression systems. GUVs composed of this compound can encapsulate nanoparticles, facilitating studies on biomolecular interactions and drug delivery mechanisms .
Membrane Mimicry
this compound mimics natural cell membranes due to its biocompatibility and structural properties. This capability is crucial for developing micro-bioreactors that simulate cellular environments, enabling researchers to study biochemical reactions in a controlled setting .
Drug Delivery Systems
Targeted Drug Delivery
The resistance of this compound to phospholipase A2 hydrolysis makes it an ideal candidate for drug delivery systems. Its ability to encapsulate and concentrate therapeutic agents enhances the efficacy of drug formulations, particularly in targeting cancer cells. Studies have shown that this compound can facilitate the delivery of siRNA and other nucleic acids, improving gene therapy strategies .
Combination Therapies
Recent clinical trials have investigated the use of this compound in combination with immune checkpoint inhibitors for treating non-small cell lung cancer (NSCLC). The results indicate a significant increase in disease control rates when this compound is used alongside traditional therapies, highlighting its potential in enhancing the effectiveness of cancer treatments .
Synthetic Biology
Building Blocks for Synthetic Constructs
this compound serves as a versatile building block in synthetic biology. Its unique chemical properties allow for easy modification and integration into various synthetic pathways. Researchers are exploring its use in creating novel lipids and polymers that can be used in biomedical applications .
Biomimetic Membranes
The formation of biomimetic membranes using this compound opens avenues for developing artificial cells and organelles. These constructs can be used to study cellular processes and develop new therapeutic strategies by mimicking the behavior of natural membranes under physiological conditions .
Research Case Studies
Eigenschaften
CAS-Nummer |
90906-05-1 |
|---|---|
Molekularformel |
C28H56NO6PS2 |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
[(2S)-2,3-bis(decanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO6PS2/c1-6-8-10-12-14-16-18-20-27(30)37-25-26(24-35-36(32,33)34-23-22-29(3,4)5)38-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI-Schlüssel |
JFIRWDCBJXNJFI-SANMLTNESA-N |
SMILES |
CCCCCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |
Synonyme |
1,2-bis(decanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphorylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















